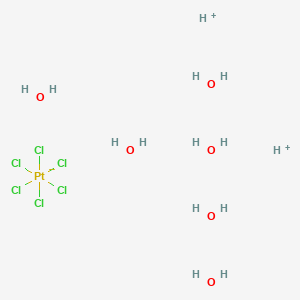

Dihydrogen hexachloroplatinate hexahydrate

Description

Properties

IUPAC Name |

hexachloroplatinum(2-);hydron;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6ClH.6H2O.Pt/h6*1H;6*1H2;/q;;;;;;;;;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIJUVEPNGATXOD-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].[H+].O.O.O.O.O.O.Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6H14O6Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00858861 | |

| Record name | Platinic chloride hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

517.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Brownish-yellow solid; Highly deliquescent; Soluble in water; [Merck Index] Brown odorless lumps; Hygroscopic; [Alfa Aesar MSDS] | |

| Record name | Platinic chloride hexahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12949 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

18497-13-7 | |

| Record name | Platinic chloride hexahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018497137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Platinic chloride hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloroplatinic acid hexahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is the chemical formula for Dihydrogen hexachloroplatinate hexahydrate?

Dihydrogen Hexachloroplatinate Hexahydrate ( H2PtCl6⋅6H2O ): A Comprehensive Guide to Synthesis, Properties, and Applications in Drug Development

Executive Summary

Dihydrogen hexachloroplatinate hexahydrate, widely known as chloroplatinic acid hexahydrate, is a foundational coordination compound in inorganic chemistry and advanced materials science. As a highly soluble and reactive Pt(IV) source, it serves as the primary precursor for synthesizing platinum-based chemotherapeutics (e.g., cisplatin) and highly catalytic platinum nanoparticles (PtNPs) used in targeted drug delivery and biosensing. This whitepaper provides a rigorous, causality-driven analysis of its chemical identity, step-by-step synthesis workflows, and experimental applications in modern drug development.

Chemical Identity & Structural Coordination

The chemical formula for Dihydrogen hexachloroplatinate hexahydrate is H2PtCl6⋅6H2O (also represented as Cl6H14O6Pt )[1].

From a coordination chemistry perspective, the core of the molecule is the hexachloroplatinate anion, [PtCl6]2− . In this complex, a central Platinum(IV) atom is octahedrally coordinated by six chloride ligands. The overall negative charge of the anion is balanced by two protons. In the solid crystalline state, these protons strongly associate with the six water molecules of crystallization to form hydronium ions (e.g., [H3O]+ ), which stabilize the crystal lattice through an extensive hydrogen-bonding network. This structural configuration is responsible for the compound's high solubility in water and its strong acidic properties in solution[2].

Physicochemical Properties

Understanding the fundamental properties of H2PtCl6⋅6H2O is critical for maintaining stability during experimental scaling and formulation. The quantitative data is summarized in Table 1 below.

Table 1: Key Physicochemical Properties

| Property | Value / Description |

| Chemical Formula | H2PtCl6⋅6H2O |

| Molecular Weight | 517.90 g/mol [3] |

| Appearance | Orange to yellow crystalline solid or chunks[3] |

| Melting Point | 60 °C (Decomposes upon further heating)[2] |

| Platinum Content | ≥ 37.5% (gravimetric, after reduction with Mg)[3] |

| Solubility | Highly soluble in water (100 mg/mL), ethanol, and ether[3] |

| Storage Conditions | Room temperature to 8 °C; store in a dry, dark environment[2] |

Mechanistic Synthesis Workflow

The synthesis of dihydrogen hexachloroplatinate hexahydrate from elemental platinum requires a highly controlled oxidative environment. The following protocol outlines the industrial and laboratory-scale synthesis, emphasizing the causality behind each experimental condition[4].

Step-by-Step Methodology: Synthesis from Platinum Powder

-

Initial Oxidation:

-

Action: Add platinum powder to a reaction vessel. Introduce a mixture of hydrochloric acid (HCl) and a halogen-containing oxidizing agent. Heat the mixture to 50–60 °C for 10 minutes[4].

-

Causality: Platinum is a noble metal with high oxidation resistance. The oxidizing agent provides the necessary electrochemical potential to strip electrons from Pt(0). Simultaneously, the high concentration of chloride ions from HCl immediately stabilizes the resulting Pt(IV) ions, driving the equilibrium toward the soluble [PtCl6]2− coordination complex.

-

-

Purification and Degassing:

-

Action: Following complete dissolution, add 37 wt% concentrated HCl to the solution and elevate the temperature to 100 °C. Repeat this step multiple times until no brown gas evolves[4].

-

Causality: This step is critical for removing residual oxidants and volatile nitrogen oxides (if nitric acid was utilized). Repeated boiling with concentrated HCl forces the off-gassing of these impurities, preventing them from integrating into the final crystal lattice and compromising purity.

-

-

Vacuum Concentration:

-

Action: Transfer the purified solution to a rotary evaporator. Concentrate the solution at 100 °C under reduced pressure (0.5 mbar)[4].

-

Causality: Utilizing a vacuum lowers the boiling point of the aqueous solvent, allowing for rapid concentration without subjecting the [PtCl6]2− complex to excessive thermal stress that could lead to premature decomposition or reduction.

-

-

Controlled Crystallization:

-

Action: Allow the concentrated syrup to stand at room temperature until crystallization is complete[4].

-

Causality: Slow, ambient cooling provides the thermodynamic conditions necessary for water molecules to coordinate with the protons, forming the hydronium ions that stabilize the crystal lattice, yielding high-purity orange crystals of the hexahydrate form.

-

Fig 1: Mechanistic workflow for the synthesis of Dihydrogen hexachloroplatinate hexahydrate.

Applications in Drug Development & Nanomedicine

In pharmaceutical drug development, H2PtCl6⋅6H2O is the primary starting material for synthesizing active pharmaceutical ingredients (APIs) like Cisplatin , Carboplatin , and Oxaliplatin . Beyond traditional small-molecule APIs, it is heavily utilized in nanomedicine to synthesize Platinum Nanoparticles (PtNPs)[2].

PtNPs exhibit unique surface plasmon resonance and high surface-area-to-volume ratios, making them ideal for targeted drug delivery vehicles. Furthermore, PtNPs act as highly efficient peroxidase enzyme mimics (nanozymes). This catalytic property is leveraged in colorimetric point-of-care (POC) biosensors to detect trace amounts of chemotherapeutic drugs in patient samples, optimizing dosing regimens and minimizing toxicity[5].

Experimental Protocol: Synthesis of PtNPs for Biosensing

The following protocol details the conversion of the chloroplatinic acid precursor into functionalized PtNPs used for colorimetric biosensing assays[5].

Step-by-Step Methodology: Chemical Reduction to PtNPs

-

Precursor Preparation:

-

Action: Prepare a 2.3 µM aqueous solution of dihydrogen hexachloroplatinate hexahydrate[5].

-

-

Reduction Reaction:

-

Action: In a 2-mL glass vial, combine the precursor solution with sodium citrate, citric acid, and freshly prepared sodium borohydride ( NaBH4 )[5].

-

Causality: NaBH4 acts as a potent reducing agent, rapidly converting Pt(IV) to Pt(0). Sodium citrate serves as a dual-purpose capping agent; its carboxylate groups provide steric and electrostatic stabilization to the newly formed Pt(0) nuclei. This prevents uncontrolled agglomeration, ensuring a monodisperse nanoparticle size distribution.

-

-

Thermal Incubation:

-

Action: Place the reaction vial in a thermoblock set to 100 °C for exactly 10 minutes[5].

-

Causality: Elevated thermal energy accelerates the reduction kinetics, inducing a rapid burst of nucleation. This fast nucleation phase is essential for producing small, uniform nanoparticles rather than large, irregular aggregates.

-

-

Self-Validation & Quality Control:

-

System Validation: The reaction is inherently self-validating. A successful reduction is visually confirmed by the transition from the pale yellow of the Pt(IV) precursor to a dark brown/black colloidal suspension. This color change directly indicates the surface plasmon resonance and scattering properties of fully formed PtNPs[5].

-

Fig 2: Pathway for synthesizing PtNPs from H2PtCl6·6H2O for colorimetric biosensing.

Sources

- 1. Platinic chloride hexahydrate | Cl6H14O6Pt | CID 134756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 18497-13-7: chloroplatinic acid hexahydrate [cymitquimica.com]

- 3. Chloroplatinic acid powder and chunks 18497-13-7 [sigmaaldrich.com]

- 4. US10865121B2 - Method of making an inorganic platinum compound - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to 9α-Hydroxy-4-androstene-3,17-dione: A Key Intermediate in Steroid Synthesis

A Note on Chemical Identification: This guide focuses on the properties and applications of 9α-Hydroxy-4-androstene-3,17-dione , for which the correct Chemical Abstracts Service (CAS) number is 560-62-3 . The CAS number provided in the initial query, 18497-13-7, corresponds to Hexachloroplatinic Acid, an inorganic compound used in catalysis and platinum plating. This document proceeds with the detailed technical overview of the steroid intermediate, which is of significant interest to the fields of pharmaceutical research and development.

Introduction

9α-Hydroxy-4-androstene-3,17-dione (9-OH-AD) is a pivotal C19 steroid intermediate, playing a critical role in the semi-synthesis of a wide array of high-value corticosteroid drugs, including betamethasone and prednisolone. Its strategic importance lies in the 9α-hydroxyl group, which is a key structural feature for the biological activity of many potent anti-inflammatory steroids. The transition from traditional chemical synthesis to more cost-effective and environmentally benign microbial biotransformation routes for producing 9-OH-AD from readily available phytosterols has garnered significant attention in the pharmaceutical industry. This guide provides a comprehensive technical overview of 9-OH-AD, tailored for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Properties

Accurate characterization of 9-OH-AD is fundamental for its use in synthesis and research. The key physicochemical and spectroscopic data are summarized below.

| Property | Value |

| CAS Number | 560-62-3 |

| Molecular Formula | C₁₉H₂₆O₃ |

| Molecular Weight | 302.41 g/mol |

| IUPAC Name | (8S,9R,10S,13S,14S)-9-hydroxy-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione |

| Synonyms | 9α-Hydroxyandrostenedione, 9-OH-AD |

| Appearance | White to off-white crystalline powder |

| Melting Point | 222-223.5 °C[1] |

| Solubility | Soluble in organic solvents like DMSO (166.7 mg/mL), limited solubility in water.[2][3] |

| Optical Rotation | +180° to +190° (c=1, CHCl₃) |

| XLogP3 | 1.6 |

Spectroscopic Data:

-

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry of 9α-hydroxy steroids reveals characteristic fragmentation patterns. The molecular ion peak (M⁺) is expected at m/z 302. Detailed fragmentation analysis, often aided by deuterium labeling, can elucidate the structure.[5][6]

-

Infrared (IR) Spectroscopy: The IR spectrum of 9-OH-AD will exhibit characteristic absorption bands for the hydroxyl (-OH) group, the saturated ketone (C=O) in the D-ring, and the conjugated ketone (C=O) in the A-ring, as well as C-H stretching and bending vibrations.[7]

Synthesis and Manufacturing

The production of 9-OH-AD is a critical step in the pharmaceutical supply chain for many corticosteroids. Both microbial biotransformation and chemical synthesis routes are employed.

Microbial Biotransformation from Phytosterols

The microbial conversion of abundant and inexpensive phytosterols (like β-sitosterol, campesterol, and stigmasterol) into 9-OH-AD is the preferred industrial method. This process leverages the metabolic pathways of various microorganisms, primarily from the genus Mycobacterium, to perform a series of complex reactions.

Workflow for Microbial Production of 9-OH-AD:

Caption: Workflow for the microbial production of 9-OH-AD.

Key Considerations in Microbial Production:

-

Microorganism Selection: Strains of Mycobacterium, such as Mycobacterium fortuitum and Mycobacterium neoaurum, are commonly used. Genetic engineering to knock out competing metabolic pathways (e.g., those leading to the degradation of the steroid nucleus) is a key strategy to enhance yield and purity.[8][9][10][11]

-

Key Enzymes: The central enzymatic reaction is the 9α-hydroxylation of the steroid nucleus, catalyzed by a 3-ketosteroid-9α-hydroxylase (KSH) system. This system typically comprises a Rieske oxygenase (KshA) and a ferredoxin reductase (KshB).[12]

-

Fermentation Conditions: The process is typically a submerged aerobic fermentation. Key parameters such as temperature (around 30-32°C), pH, aeration, and nutrient composition are optimized to maximize cell growth and product formation.[13] Surfactants are often added to improve the bioavailability of the hydrophobic phytosterol substrate.[13]

Experimental Protocol: Microbial Transformation of Phytosterols

-

Inoculum Preparation: A culture of a suitable Mycobacterium strain is grown in a seed medium (e.g., Luria-Bertani broth) at 30°C for 2-3 days until a high cell density is reached.[9]

-

Fermentation: The seed culture is inoculated into a larger fermentation vessel containing a specialized medium. A typical medium might include yeast extract, glycerol, a nitrogen source, mineral salts, and the phytosterol substrate emulsified with a surfactant like Tween-80.[9][13]

-

Biotransformation: The fermentation is carried out at a controlled temperature (e.g., 30°C) with continuous agitation and aeration for 100-120 hours.[9][13] The progress of the transformation is monitored by analytical techniques such as TLC or HPLC.

-

Harvesting and Extraction: After the transformation is complete, the fermentation broth is harvested. The microbial cells are separated by centrifugation or filtration. The product, which may be in both the supernatant and the cells, is extracted with an organic solvent like ethyl acetate or methyl isobutyl ketone.[9]

-

Purification: The crude extract is concentrated, and the 9-OH-AD is purified by recrystallization from a suitable solvent (e.g., acetic ester).[14] Further purification can be achieved by column chromatography if necessary.

Chemical Synthesis

While microbial routes are dominant for primary production, chemical synthesis methods are crucial for laboratory-scale preparation and for the synthesis of analogs. A common starting material for the chemical synthesis of 9-OH-AD is androst-4-ene-3,17-dione (AD). The key challenge in the chemical synthesis is the stereoselective introduction of the 9α-hydroxyl group.

Synthetic Pathway from AD to Corticosteroids via 9-OH-AD:

Caption: Simplified chemical synthesis pathway from AD to corticosteroids via 9-OH-AD.

Applications in Drug Development

The primary and most significant application of 9-OH-AD is as a versatile and crucial starting material for the synthesis of potent anti-inflammatory corticosteroids.[15][16]

-

Synthesis of Betamethasone: 9-OH-AD is a key precursor in novel and efficient synthetic routes to betamethasone. These routes involve the stereoselective introduction of the 16β-methyl group and construction of the dihydroxyacetone side chain.[16]

-

Synthesis of Prednisolone: 9-OH-AD can be efficiently converted to prednisolone through a series of chemical transformations.[7][17]

-

Intrinsic Biological Activity: While its role as a synthetic intermediate is paramount, some studies suggest that 9-OH-AD itself possesses anti-tumor properties, with inhibitory effects on breast, prostate, and lung cancer cell lines reported.[2][3] It has also been noted to have anti-androgenous and anti-estrogenous effects.[14] However, the mechanisms underlying these activities are not as well-characterized as those of the corticosteroids derived from it.

Analytical Methodologies

Robust analytical methods are essential for monitoring production processes, quality control, and for research purposes. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is widely used for the quantification of 9-OH-AD in fermentation broths and for purity assessment of the final product.

General HPLC Protocol:

-

Column: A reverse-phase column, such as a C18 column, is typically used.

-

Mobile Phase: A gradient of acetonitrile and water is a common mobile phase system. For MS compatibility, a volatile acid like formic acid is used instead of phosphoric acid.[18][19]

-

Detection: UV detection at a wavelength where the α,β-unsaturated ketone chromophore absorbs (typically around 240-254 nm) is standard.

-

Sample Preparation: Fermentation broth samples are typically extracted with an organic solvent (e.g., ethyl acetate), and the extract is dried and reconstituted in the mobile phase before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the identification and quantification of 9-OH-AD and its metabolites, especially in biological matrices. Due to the low volatility of steroids, derivatization is required prior to analysis.

General GC-MS Protocol:

-

Extraction: Steroids are extracted from the matrix (e.g., urine, plasma, or fermentation broth) using liquid-liquid extraction or solid-phase extraction.

-

Derivatization: The hydroxyl and keto groups are derivatized to increase volatility and improve chromatographic properties. A common method is silylation using reagents like N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) to form trimethylsilyl (TMS) ethers.[20]

-

GC Separation: A capillary column with a non-polar or medium-polarity stationary phase is used to separate the derivatized steroids.

-

MS Detection: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for sensitive quantification. The fragmentation patterns of the TMS derivatives are used to confirm the identity of the compounds.[21][22]

Metabolism and Toxicology

Metabolism

The in vivo metabolism of 9-OH-AD is not as extensively studied as its parent compound, androstenedione. However, it is expected to follow similar metabolic pathways, including reduction of the ketone groups and conjugation for excretion. The metabolism of androstenedione in hepatocytes involves enzymes such as 5α-reductase and various hydroxylases.[23] Given its structural similarity, 9-OH-AD is likely a substrate for similar enzymatic transformations.

Toxicology and Safety

9-OH-AD is a physiologically active steroid and should be handled with appropriate care.

GHS Hazard Classification: [24][25]

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

-

Carcinogenicity (Category 2): H351 - Suspected of causing cancer.

-

Reproductive Toxicity (Category 1B): H360 - May damage fertility or the unborn child.

-

Reproductive Toxicity (Effects on or via lactation): H362 - May cause harm to breast-fed children.

Handling Precautions:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

9α-Hydroxy-4-androstene-3,17-dione (CAS 560-62-3) is a cornerstone intermediate in the modern pharmaceutical industry. Its efficient production through microbial biotransformation represents a significant advancement in sustainable steroid manufacturing. For researchers and drug development professionals, a thorough understanding of its chemical properties, synthesis, analytical methods, and biological context is essential for leveraging this molecule to its full potential in the development of next-generation corticosteroid therapies. Continued research into optimizing its production and exploring its intrinsic biological activities may unveil new applications for this versatile steroid.

References

- Luu Duc Huy, et al. "APPROACH TO SYNTHESIS OF PREDNISOLONE FROM 9α-HYDROXY ANDROSTENEDIONE." Vietnam Journal of Chemistry, 2013.

- Luu Duc Huy, et al. "Approach to synthesis of prednisolone from 9α-hydroxy androstenedione." Vietnam Journal of Chemistry.

- Zhang, R., et al. "A novel route for the preparation of betamethasone from 9α-hydroxyandrost-4-ene-3,17-dione (9αOH-AD)

- TargetMol. "9-hydroxy-4-androstene-3,17-dione."

- CymitQuimica. "CAS 560-62-3: 9α-Hydroxyandrost-4-ene-3,17-dione."

- Liu, X., et al. "Improving the production of 9α-hydroxy-4-androstene-3,17-dione from phytosterols by 3-ketosteroid-Δ1-dehydrogenase deletions a." Microbial Cell Factories, 2023.

- Zhang, R., et al. "(PDF) A novel route for the preparation of betamethasone from 9α-hydroxyandrost-4-ene-3,17-dione (9αOH-AD) by chemical synthesis and fermentation.

- Wang, M., et al. "Efficient conversion of phytosterols into 4-androstene-3,17-dione and its C1,2-dehydrogenized and 9α-hydroxylated derivatives by engineered Mycobacteria." PMC, 2021.

- Google Patents. "US4237220A - Process for preparing 9α-hydroxy-4-androstene-3,17-dione."

- Liu, X., et al. "Improving the production of 9α-hydroxy-4-androstene-3,17-dione from phytosterols by 3-ketosteroid-Δ1-dehydrogenase deletions and multiple genetic modifications in Mycobacterium fortuitum." PMC, 2023.

- Google Patents. "US5004695A - Microbiological process for preparing 9α-hydroxy-4-androstene-3,17-dione."

- Agilent. "Derivatization Procedure and Negative Chemical Ionization GC/MS/MS Conditions for the Analysis of Steroidal Analogs." 2011.

- Horvath, G., and G. Ambrus.

- SIELC. "Separation of 19-Hydroxy-4-androstene-3,17-dione on Newcrom R1 HPLC column."

- PubChem. "9alpha-Hydroxyandrost-4-ene-3,17-dione | C19H26O3 | CID 10425017."

- Liu, X., et al. "Improving the production of 9α-hydroxy-4-androstene-3,17-dione from phytosterols by 3-ketosteroid-Δ1-dehydrogenase deletions and multiple genetic modifications in Mycobacterium fortuitum." PubMed, 2023.

- SynZeal. "9-Hydroxy-4-androstene-3,17-dione | 560-62-3."

- Pozo, O. J., et al. "In-depth gas chromatography/tandem mass spectrometry fragmentation analysis of formestane and evaluation of mass spectral discrimination of isomeric 3-keto-4-ene hydroxy steroids." PubMed, 2020.

- ChemicalBook. "9-hydroxy-4-androstene-3,17-dione | 560-62-3."

- Pozo, O. J., et al. "(PDF) In‐depth gas chromatography/tandem mass spectrometry fragmentation analysis of formestane and evaluation of mass spectral discrimination of isomeric 3‐keto‐4‐ene hydroxy steroids.

- Tao, J., et al. "Multilevel Optimization of 3-Ketosteroid-9α-Hydroxylase for Enhanced 9α-Hydroxy-4-androstene-3,17-dione Production." ACS Synthetic Biology, 2025.

- LookChem. "9-Hydroxy-4-androstene-3,17-dione."

- Stenberg, A., et al. "The metabolism of 4-androstene-3,17-dione by isolated rat hepatocytes. Maintenance of the sex differences in culture." PubMed, 1978.

- Djeha, A., et al. "(PDF)

- TCI Chemicals. "9-Hydroxyandrost-4-ene-3,17-dione 560-62-3."

- Horvath, G., and G. Ambrus.

- ResearchGate.

- Barbosa, I. R., et al. "Acute and chronic effects of testosterone and 4-hydroxyandrostenedione to the crustacean Daphnia magna." PubMed, 2008.

- Choi, M. H., et al. "GC-MS determination of steroids related to androgen biosynthesis in human hair with pentafluorophenyldimethylsilyl–trimethylsilyl derivatisation." Analytical and Bioanalytical Chemistry, 2004.

- ChemicalBook. "Chemical Safety Data Sheet MSDS / SDS - 9-hydroxy-4-androstene-3,17-dione." 2026.

- LookChem. "9-Hydroxy-4-androstene-3,17-dione."

- Saudan, C., et al. "HPLC fractionation method for the isolation of endogenous urinary steroids prior to GC/C/IRMS analysis." Recent Advances in Doping Analysis, 2006.

- Hsiang, Y. H., et al. "The influence of 4-hydroxy-4-androstene-3,17-dione on androgen metabolism and action in cultured human foreskin fibroblasts." Johns Hopkins University Research, 1987.

- National Toxicology Program.

- Thevis, M., et al. "Synthesis of Reference Compounds for the Identification of Metabolites of 4-Hydroxytestosterone." Recent Advances in Doping Analysis, 2004.

- ResearchGate. "Statistical analysis of fragmentation patterns of electron ionization mass spectra of enolized-trimethylsilylated anabolic androgenic steroids | Request PDF." 2025.

- MDPI.

- Protocols.io.

- Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism - PMC. 2025.

- NIST. "Androst-4-ene-3,17-dione, 11-hydroxy-, (11β)-."

- Benchchem. "An In-depth Technical Guide to 3α-Hydroxyandrost-4-en-17-one."

Sources

- 1. In vivo 4-androstene-3,17-dione and 4-androstene-3 beta,17 beta-diol supplementation in young men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 9-hydroxy-4-androstene-3,17-dione | TargetMol [targetmol.com]

- 3. CAS 560-62-3: 9α-Hydroxyandrost-4-ene-3,17-dione [cymitquimica.com]

- 4. (PDF) 1H and13C NMR spectral assignment of androstane derivatives [academia.edu]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. The mass spectral fragmentation of 9alpha-hydroxy steroids and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. vjs.ac.vn [vjs.ac.vn]

- 8. d-nb.info [d-nb.info]

- 9. Efficient conversion of phytosterols into 4-androstene-3,17-dione and its C1,2-dehydrogenized and 9α-hydroxylated derivatives by engineered Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Improving the production of 9α-hydroxy-4-androstene-3,17-dione from phytosterols by 3-ketosteroid-Δ1-dehydrogenase deletions and multiple genetic modifications in Mycobacterium fortuitum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Improving the production of 9α-hydroxy-4-androstene-3,17-dione from phytosterols by 3-ketosteroid-Δ1-dehydrogenase deletions and multiple genetic modifications in Mycobacterium fortuitum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. US5004695A - Microbiological process for preparing 9α-hydroxy-4-androstene-3,17-dione - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. semanticscholar.org [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. Approach to synthesis of prednisolone from 9α-hydroxy androstenedione | Vietnam Journal of Chemistry [vjs.ac.vn]

- 18. Separation of 19-Hydroxy-4-androstene-3,17-dione on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 19. dshs-koeln.de [dshs-koeln.de]

- 20. dshs-koeln.de [dshs-koeln.de]

- 21. dshs-koeln.de [dshs-koeln.de]

- 22. In-depth gas chromatography/tandem mass spectrometry fragmentation analysis of formestane and evaluation of mass spectral discrimination of isomeric 3-keto-4-ene hydroxy steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. The metabolism of 4-androstene-3,17-dione by isolated rat hepatocytes. Maintenance of the sex differences in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. 9alpha-Hydroxyandrost-4-ene-3,17-dione | C19H26O3 | CID 10425017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. chemicalbook.com [chemicalbook.com]

A Comprehensive Technical Guide to the Synthesis of High-Purity Dihydrogen Hexachloroplatinate(IV) Hexahydrate

Abstract

Dihydrogen hexachloroplatinate(IV) hexahydrate (H₂PtCl₆·6H₂O), commonly known as chloroplatinic acid, is a cornerstone platinum compound with extensive applications, serving as a critical precursor for catalysts, a reagent in analytical chemistry, and a key material in electroplating and the synthesis of platinum-based pharmaceuticals.[1][2] The efficacy of these applications is intrinsically linked to the purity of the starting material. This guide provides a detailed, field-proven methodology for the synthesis of high-purity H₂PtCl₆·6H₂O, grounded in fundamental chemical principles. We will elucidate the causality behind each experimental step, from the initial dissolution of platinum metal in aqua regia to the final purification and isolation, ensuring a self-validating protocol for researchers, scientists, and drug development professionals.

Foundational Principles: The Chemistry of Platinum Dissolution

The synthesis of chloroplatinic acid begins with the dissolution of elemental platinum, a noble metal renowned for its resistance to chemical attack.[3] A single acid is insufficient for this task. The chosen reagent, aqua regia, is a potent mixture of concentrated nitric acid (HNO₃) and hydrochloric acid (HCl), typically in a 1:3 molar ratio.[4]

The efficacy of aqua regia lies in a synergistic interaction:

-

Oxidation: Nitric acid acts as a powerful oxidizing agent, converting the elemental platinum (Pt⁰) into platinum ions (Pt⁴⁺).

-

Complexation: Hydrochloric acid provides a high concentration of chloride ions (Cl⁻). These ions react with the newly formed platinum ions to create the highly stable hexachloroplatinate(IV) anion, [PtCl₆]²⁻.[3][4] This complexation is thermodynamically favorable and shifts the equilibrium towards the dissolution of the metal.[3]

The overall reaction can be simplified as: Pt(s) + 4 HNO₃(aq) + 6 HCl(aq) → H₂PtCl₆(aq) + 4 NO₂(g) + 4 H₂O(l)

It is crucial to understand that the reaction is more complex, involving intermediates like nitrosyl chloride (NOCl).[4][5] The removal of nitrogen-containing byproducts is the most critical phase of the purification process.[1][6][7]

Paramount Importance of Safety

The reagents and byproducts involved in this synthesis are extremely hazardous. Adherence to strict safety protocols is non-negotiable.

| Reagent/Mixture | Key Hazards | Required Personal Protective Equipment (PPE) & Handling |

| Conc. Hydrochloric Acid (HCl) | Corrosive, causes severe skin burns and eye damage. Respiratory irritant. | Lab coat, chemical splash goggles, face shield, acid-resistant gloves (e.g., thick neoprene or butyl rubber).[5][8] |

| Conc. Nitric Acid (HNO₃) | Strong oxidizer, corrosive, causes severe skin burns and eye damage. Toxic if inhaled. | Lab coat, chemical splash goggles, face shield, acid-resistant gloves.[5][8] |

| Aqua Regia (HCl + HNO₃) | Extremely corrosive, strong oxidizer, evolves toxic gases (Cl₂, NO₂, NOCl).[5][8] Can react explosively with organic materials.[8][9] | MUST be prepared and used inside a certified chemical fume hood.[5][8][9] All PPE listed above is mandatory. Work in a secondary container. |

| Gaseous Byproducts (NO₂, Cl₂) | Highly toxic and corrosive to the respiratory system. | All work must be conducted in a functioning fume hood to ensure adequate ventilation and removal of fumes.[5][10] |

Critical Safety Directives:

-

Preparation: Always add nitric acid slowly to hydrochloric acid, never the reverse.[8][11]

-

Container: Use only heat-resistant borosilicate glassware (e.g., Pyrex).[8][9] Metals and most plastics are incompatible.[9]

-

Storage: NEVER store aqua regia in a closed container. The evolution of gases will cause pressure to build, leading to a potential explosion.[8][10][11] Prepare fresh solution for each use.[8]

Experimental Synthesis and Purification Protocol

This protocol is designed for the synthesis of high-purity H₂PtCl₆·6H₂O from platinum metal.

Part I: Dissolution of Platinum Metal

The objective of this stage is the complete dissolution of the starting platinum metal to form a crude solution of chloroplatinic acid.

Workflow: Platinum Dissolution

Caption: Workflow for the dissolution of platinum metal in aqua regia.

Methodology:

-

Place 1.0 g of high-purity platinum sponge or foil into a 250 mL beaker made of borosilicate glass.

-

In a certified chemical fume hood , prepare the aqua regia solution. Slowly and carefully add 5 mL of concentrated nitric acid to 15 mL of concentrated hydrochloric acid in a separate glass container. The mixture will turn yellow-orange and begin to fume.[4]

-

Add the freshly prepared aqua regia to the beaker containing the platinum metal.

-

Cover the beaker with a watch glass to minimize loss of acid vapors.

-

Gently heat the mixture on a hot plate. The dissolution of bulk platinum is very slow at room temperature and requires heating to proceed at a reasonable rate.[12]

-

The solution will begin to bubble and evolve brown, toxic nitrogen dioxide (NO₂) gas as the platinum reacts.[12]

-

Maintain gentle heating. The process is slow and may take several hours.[12] If the reaction slows significantly and platinum metal remains, additional small portions of aqua regia may be needed.

-

Continue until all the platinum metal has completely dissolved, resulting in a clear, deep orange-to-reddish-brown solution.[12] This is the crude chloroplatinic acid solution.

Part II: Purification via Denitration

This is the most critical step for achieving high purity. Its purpose is to remove all residual nitric acid and dissolved nitrogen oxides, which would otherwise co-crystallize and contaminate the final product.[6][7] The principle is the repeated addition of concentrated HCl followed by evaporation. The HCl reacts with residual nitrates, and the volatile products are driven off with heat.

Methodology:

-

With the crude solution on the hot plate in the fume hood, continue heating to reduce the volume to approximately 5-10 mL.

-

Allow the solution to cool slightly, then carefully add 10 mL of concentrated hydrochloric acid.[6]

-

Heat the solution again to boil off the liquid. The evolution of brown or yellow gas indicates that residual nitrates are still being removed.[6]

-

Reduce the volume back down to a syrupy consistency (approx. 5 mL).

-

Repeat this process of adding 10 mL of concentrated HCl and evaporating at least 3-4 times.[6][7] The process is complete when heating the solution no longer produces colored fumes.[6]

-

This procedure yields a purified solution of H₂PtCl₆ in aqueous HCl.

Part III: Crystallization and Isolation

The final step is to carefully crystallize the hexahydrate form of the product. The compound is deliquescent and hygroscopic, meaning it readily absorbs moisture from the air.[1]

Methodology:

-

After the final denitration step, reduce the volume of the solution to approximately 2-3 mL, until it becomes a thick syrup.

-

Transfer the beaker containing the concentrated syrup to a vacuum desiccator containing a suitable desiccant (e.g., anhydrous calcium chloride or phosphorus pentoxide).

-

Allow the solution to slowly evaporate and crystallize under vacuum over 24-48 hours. This slow process encourages the formation of well-defined crystals.

-

The final product will be brownish-red or orange-yellow crystals of H₂PtCl₆·6H₂O.[1][6]

-

Quickly transfer the hygroscopic crystals to a tightly sealed, airtight container for storage away from light and moisture.[6][13]

Purity Assessment and Characterization

A self-validating protocol requires confirmation of the product's identity and purity. For high-purity applications, the following analytical methods are recommended.

Chemical Transformation and Purity Verification

Sources

- 1. Chloroplatinic acid - Wikipedia [en.wikipedia.org]

- 2. Dihydrogen hexachloroplatinate(IV) hydrate, 99.9% (metals basis) 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. youtube.com [youtube.com]

- 4. Aqua regia - Wikipedia [en.wikipedia.org]

- 5. Aqua Regia | Division of Research Safety | Illinois [drs.illinois.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. ehs.wwu.edu [ehs.wwu.edu]

- 9. concordia.ca [concordia.ca]

- 10. ehs.yale.edu [ehs.yale.edu]

- 11. twu.edu [twu.edu]

- 12. youtube.com [youtube.com]

- 13. nama-group.com [nama-group.com]

Thermal Decomposition Dynamics of Chloroplatinic Acid Hexahydrate (H₂PtCl₆·6H₂O): A Mechanistic and Methodological Guide

Executive Summary

Chloroplatinic acid hexahydrate (H₂PtCl₆·6H₂O) is a highly hygroscopic, deliquescent coordination compound that serves as the primary precursor for the synthesis of platinum-based heterogeneous catalysts, single-atom catalysts (SACs), and nanoscale electrodes[1]. Because the catalytic efficacy of platinum is strictly dependent on its oxidation state and nanoparticle dispersion, understanding the thermal decomposition profile of H₂PtCl₆·6H₂O is a prerequisite for advanced drug development, fuel cell engineering, and chemical synthesis. This whitepaper provides an in-depth analysis of the thermodynamic breakdown of H₂PtCl₆·6H₂O, the causality behind atmospheric calcination choices, and self-validating protocols for laboratory application.

Mechanistic Pathway & Atmospheric Causality

The thermal decomposition of H₂PtCl₆·6H₂O is a complex, multi-step endothermic process. The transition from a fully hydrated Pt(IV) complex to catalytically active metallic Pt(0) requires the sequential cleavage of coordinate water molecules and strong Pt-Cl bonds[2].

The Role of an Inert Atmosphere (N₂ / Ar)

In an inert environment, the decomposition relies entirely on thermal energy to drive the dehydrohalogenation and chlorine evolution. Based on established thermogravimetric analysis (TGA), the breakdown occurs in four distinct stoichiometric stages[2]:

-

Dehydration (< 220 °C): The hexahydrate loses its six crystalline water molecules. This stage often overlaps with the initial loss of HCl if heating rates are too rapid[2].

-

Dehydrohalogenation (220–300 °C): Anhydrous H₂PtCl₆ decomposes into platinum(IV) chloride (PtCl₄) and hydrogen chloride (HCl) gas[2].

-

First Chlorine Evolution (300–350 °C): PtCl₄ is reduced to platinum(II) chloride (PtCl₂) via the liberation of Cl₂ gas[2].

-

Final Reduction (350–550 °C): PtCl₂ undergoes final thermal cleavage to yield pure metallic Pt(0) and Cl₂ gas. Complete conversion strictly requires temperatures exceeding 500 °C[1],[2].

The Causality of a Reducing Atmosphere (H₂)

While inert calcination requires temperatures upwards of 550 °C, such extreme heat often induces Ostwald ripening (thermal sintering), causing Pt nanoparticles to agglomerate and lose their electrochemically active surface area. To circumvent this, researchers utilize a reducing atmosphere (e.g., 5–10% H₂ in Ar). Hydrogen actively attacks the chloride ligands to form volatile HCl, shifting the thermodynamic equilibrium and drastically lowering the required temperature for complete reduction to 200–400 °C[3]. This chemical intervention preserves sub-nanometer particle dispersion.

Figure 1: Stepwise thermal decomposition pathway of H2PtCl6·6H2O in an inert atmosphere.

Quantitative Data Summary

The following table summarizes the theoretical and empirical mass loss metrics during the thermal decomposition of H₂PtCl₆·6H₂O in an inert nitrogen atmosphere, based on a standard molar mass of 517.9 g/mol [4],[2].

| Decomposition Step | Temperature Range (°C) | Theoretical Mass Loss (%) | Evolved Species | Intermediate / Final Product |

| 1. Dehydration | 170 – 220 | ~20.9% | 6 H₂O | H₂PtCl₆ (Anhydrous) |

| 2. Dehydrohalogenation | 220 – 300 | ~14.1% | 2 HCl | PtCl₄ |

| 3. Initial Reduction | 300 – 350 | ~13.7% | Cl₂ | PtCl₂ |

| 4. Final Reduction | 350 – 550 | ~13.7% | Cl₂ | Pt(0) |

| Total Conversion | Ambient – 550 | ~62.4% | H₂O, HCl, Cl₂ | Pure Metallic Pt(0) |

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems. Each critical step contains a validation checkpoint to confirm the physical chemistry of the reaction.

Protocol A: Thermogravimetric Analysis (TGA) of H₂PtCl₆·6H₂O

This protocol profiles the exact decomposition temperatures of your specific precursor batch, which can vary based on ambient moisture absorption[4],[2].

-

Sample Preparation: Weigh exactly 10–15 mg of H₂PtCl₆·6H₂O into an inert alumina (Al₂O₃) crucible. Causality: Platinum crucibles must be avoided as the evolving Pt(0) will alloy with the crucible at high temperatures.

-

Atmosphere Purge: Purge the TGA chamber with high-purity N₂ gas at a flow rate of 50 mL/min for 15 minutes prior to heating. Validation: Oxygen levels must read <0.1% to prevent the formation of platinum oxides (PtO₂).

-

Thermal Ramping: Apply a linear heating rate of 10 °C/min from 25 °C to 600 °C. Causality: A 10 °C/min ramp provides the optimal balance between thermal resolution (separating the dehydration and HCl loss peaks) and experimental efficiency.

-

Data Validation: The experiment is successful if the final residual mass stabilizes at approximately 37.6% of the initial mass, confirming complete conversion to Pt(0) without sublimation losses.

Protocol B: Synthesis of Supported Pt Nanoparticles via Thermal Decomposition

This workflow details the wet impregnation and thermal reduction used to create highly dispersed Pt catalysts on carbon or metal-oxide supports[3].

-

Precursor Dissolution: Dissolve the calculated stoichiometric amount of H₂PtCl₆·6H₂O in deionized water or ethanol. Validation: The solution must be a transparent, deep orange-red liquid. Any cloudiness indicates premature hydrolysis or impurities.

-

Wet Impregnation: Add the high-surface-area support (e.g., activated carbon, Al₂O₃) to the solution. Stir continuously for 12 hours to ensure the [PtCl₆]²⁻ anions fully diffuse into the mesoporous structure of the support.

-

Desolvation (Drying): Evaporate the solvent in a vacuum oven at 80–100 °C for 12 hours. Validation: Weigh the powder repeatedly until a constant mass is achieved. Residual solvent will cause aggressive hydrothermal steaming during calcination, leading to severe Pt sintering.

-

Thermal Reduction: Transfer the dried powder to a quartz tube furnace.

-

Final Validation: Analyze the resulting catalyst via X-Ray Diffraction (XRD). The absence of peaks at 2θ = 33° (PtCl₂) and the presence of sharp Face-Centered Cubic (FCC) Pt(0) peaks at 2θ = 39.7° and 46.2° validate complete thermal decomposition.

Figure 2: Experimental workflow for supported Pt catalyst preparation via thermal decomposition.

Sources

Methodological & Application

Application Note: Advanced Protocols for the Synthesis of Platinum Nanoparticles (PtNPs) from H2PtCl6

Mechanistic Principles of PtNP Synthesis

The synthesis of platinum nanoparticles (PtNPs) relies fundamentally on the controlled reduction of the Pt(IV) complex. Chloroplatinic acid (H2PtCl6) is universally selected as the primary precursor due to its high solubility in both aqueous and organic media, and its predictable stepwise reduction kinetics from Pt(IV) → Pt(II) → Pt(0), as detailed in 1[1].

The causality of particle size and morphology is directly governed by the choice of reducing agent and stabilization strategy:

-

Burst Nucleation (Kinetic Control): Utilizing a strong reducing agent like sodium borohydride (NaBH4) induces rapid, simultaneous nucleation. This depletes the precursor pool instantly, restricting subsequent growth and yielding ultra-small, monodisperse spherical nanoparticles (2–5 nm)2[2].

-

Thermodynamic Growth (Shape Control): Employing milder reducing agents, such as ethylene glycol in the polyol process, slows the reduction rate. This allows the growing crystal facets to reach thermodynamic equilibrium, enabling the formation of specific geometries like tetrahedra or octahedra depending on the capping agents present 3[3].

Synthesis Workflow & Mechanistic Pathways

Fig 1: Mechanistic pathways for H2PtCl6 reduction, highlighting kinetic vs thermodynamic control.

Experimental Protocols

Every protocol below is designed as a self-validating system. Do not proceed to downstream applications without passing the embedded Quality Control (QC) checkpoints.

Protocol A: Surfactant-Free Aqueous Synthesis (NaBH4 Reduction)

Objective: Produce highly catalytically active, "bare" PtNPs (~5.3 nm) without organic ligands blocking surface active sites1[1].

-

Precursor Preparation: Dissolve H2PtCl6 in deionized (DI) water to achieve a final concentration of 1 mM.

-

Causality: Using DI water prevents chloride or carbonate ions from competing for the Pt surface, which could alter nucleation kinetics.

-

-

Reductant Preparation: Prepare a fresh 10 mM aqueous solution of NaBH4.

-

Causality: NaBH4 hydrolyzes rapidly in water. Fresh preparation ensures the stoichiometric availability of hydride ions required to fully reduce Pt(IV) to Pt(0).

-

-

Reduction: While stirring the H2PtCl6 solution continuously at 800 rpm at 25 °C, rapidly inject 10 equivalents of the NaBH4 solution.

-

Causality: Rapid injection creates a homogeneous supersaturation event, ensuring burst nucleation. The borohydride here serves a dual role: as a reducing agent and as a weakly interacting stabilizer to prevent immediate bulk precipitation[1].

-

-

Self-Validating QC Checkpoint: Monitor the reaction via UV-Vis spectroscopy. The complete disappearance of the Pt(IV) peak at 260 nm and the Pt(II) peak at 215 nm after 2 hours confirms successful and complete reduction[1]. The solution must exhibit a stable dark brown/black color.

Protocol B: PVP-Stabilized Colloidal Synthesis

Objective: Synthesize highly stable, monodisperse PtNPs (1.8–3.1 nm) for long-term storage and structural integration4[4].

-

Precursor & Capping Agent Mixing: Prepare a 10 mM H2PtCl6 aqueous solution. Add Poly(vinylpyrrolidone) (PVP, MW 40,000) to achieve a PVP-monomer to Pt-atom molar ratio of 40:1.

-

Reductant Temperature Control: Prepare a 33 mM NaBH4 solution and cool it in an ice bath.

-

Causality: Cooling limits the spontaneous decomposition of NaBH4 via hydrolysis, ensuring that the reducing power is preserved strictly for the Pt(IV) reduction[4].

-

-

Reduction: Add the ice-cold NaBH4 solution dropwise to the rapidly stirring (1500 rpm) precursor mixture.

-

Self-Validating QC Checkpoint: Perform Dynamic Light Scattering (DLS). A single, narrow peak between 2-4 nm with a Polydispersity Index (PDI) < 0.2 validates successful monodisperse synthesis.

Protocol C: Polyol Synthesis for Shape-Controlled PtNPs

Objective: Utilize thermodynamic control to synthesize faceted PtNPs using ethylene glycol 3[3].

-

Solvent/Reductant Setup: Dissolve H2PtCl6 in ethylene glycol to a concentration of 5 mM.

-

Causality: Ethylene glycol acts as both the high-boiling-point solvent and the mild reducing agent, facilitating the slow reduction of Pt(IV) to PtCl4²⁻ and finally to Pt(0)[3].

-

-

Thermal Activation: Heat the mixture to 160 °C under an inert Argon atmosphere.

-

Causality: The elevated temperature provides the activation energy for ethylene glycol oxidation, while the Argon atmosphere prevents the oxidation of the newly formed, highly reactive Pt(0) facets.

-

-

Self-Validating QC Checkpoint: Extract an aliquot after 2 hours. Transmission Electron Microscopy (TEM) should reveal distinct faceted structures (e.g., tetrahedra or octahedra). If particles are purely spherical, the heating ramp rate was too fast, shifting the reaction back toward kinetic control.

Quantitative Data & Parameter Optimization

| Synthesis Method | Precursor | Reducing Agent | Stabilizer / Capping Agent | Temp (°C) | Avg. Size (nm) | Morphology |

| Aqueous Reduction | H2PtCl6 | NaBH4 | None (Surfactant-free) | 25 | 2.0 - 5.3 | Spherical |

| Colloidal (PVP) | H2PtCl6 | NaBH4 | PVP (MW 40,000) | 25 | 1.8 - 3.1 | Spherical |

| Polyol Process | H2PtCl6 | Ethylene Glycol | Ethylene Glycol / PVP | 160 | 5.0 - 15.0 | Faceted (Octahedra/Tetrahedra) |

| Green Synthesis | H2PtCl6 | Plant Extract | Phytochemicals | 25 - 100 | 20.0 - 100.0 | Irregular / Aggregated |

References

- Surfactant- and Ligand-Free Synthesis of Platinum Nanoparticles in Aqueous Solution for Catalytic Applications - MDPI URL

- Smart Platinum Nanostructures: A Journey from Synthesis to Advanced Theranostic Applications - MDPI URL

- Platinum nanoparticle - Wikipedia URL

- Batch and continuous synthesis of well-defined Pt/Al2O3 catalysts for the dehydrogenation of homocyclic LOHCs - ChemRxiv URL

- Tunable synthesis of platinum nanoparticles by EtOH reduction in presence of poly (vinylpyrrolidone)

Sources

Dihydrogen hexachloroplatinate hexahydrate solution preparation for lab use

An Application Guide for the Laboratory Preparation of Dihydrogen Hexachloroplatinate(IV) Hexahydrate Solutions

Introduction and Strategic Importance

Dihydrogen hexachloroplatinate(IV) hexahydrate, commonly known as chloroplatinic acid (H₂PtCl₆·6H₂O), stands as a cornerstone reagent in scientific research and industrial processes. It is one of the most readily available soluble compounds of platinum, serving as a critical precursor for the synthesis of a vast array of platinum-based catalysts, materials, and therapeutic agents.[1][2][3] Its applications are diverse, ranging from its role as Speier's catalyst in hydrosilylation reactions for the production of silicones, to the preparation of supported catalysts for the petrochemical industry and automotive catalytic converters.[2][4][5] Furthermore, it is utilized in analytical chemistry for the gravimetric determination of potassium and in the purification of platinum itself.[2][3][4][6]

Given its broad utility and significant hazards, the ability to prepare aqueous solutions of chloroplatinic acid with high accuracy and safety is a fundamental requirement for any laboratory working with platinum group metals. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing not just a protocol, but the underlying principles for the safe handling, precise preparation, quality control, and disposal of this vital chemical.

Compound Properties and Hazard Analysis

A thorough understanding of the chemical's properties and inherent hazards is the foundation of its safe and effective use. Chloroplatinic acid is a highly hygroscopic, light-sensitive, and corrosive solid.[4][7][8][9]

Table 1: Physicochemical Properties of Dihydrogen Hexachloroplatinate(IV) Hexahydrate

| Property | Value |

| Chemical Formula | H₂PtCl₆·6H₂O |

| Molecular Weight | 517.90 g/mol [10] |

| Appearance | Brownish-yellow to orange-red crystalline powder[10] |

| Melting Point | 60 °C (decomposes)[10][11] |

| Solubility | Freely soluble in water and alcohol[10][12] |

| Specific Gravity | 2.43 g/mL[10] |

| Stability | Stable under recommended storage, but sensitive to heat, light, and moisture.[7][8][10] |

The primary operational risks associated with chloroplatinic acid are its severe corrosivity and its potent ability to act as a sensitizer.

-

Corrosivity : The compound is extremely destructive to tissues of the mucous membranes, upper respiratory tract, eyes, and skin, causing severe burns upon contact.[8][9][13] Ingestion is highly toxic and can lead to perforation of the esophagus and stomach.[11][13]

-

Sensitization : A critical, and often underestimated, hazard is sensitization. Exposure to platinum salts, even in minute quantities, can induce a Type 1 allergic reaction in susceptible individuals.[13] Symptoms may include rhinitis, conjunctivitis, urticaria (hives), and occupational asthma.[13] Once an individual is sensitized, any subsequent exposure, no matter how small, can trigger a severe, potentially anaphylactic, reaction.[13][14] Therefore, preventing initial exposure through rigorous engineering controls and personal protective equipment is paramount.

-

Incompatibilities : Chloroplatinic acid should be stored away from metals, strong bases, oxidizing agents, cyanides, and sulfides, as it can react hazardously with these materials.[7][10][14]

Engineering Controls and Personal Protective Equipment (PPE)

Due to the compound's high toxicity and sensitizing nature, stringent safety measures are mandatory. All handling and preparation steps must be performed within a properly certified chemical fume hood with an average face velocity of at least 100 feet per minute.[13]

Mandatory Personal Protective Equipment (PPE):

-

Eye and Face Protection : Tightly sealed chemical safety goggles in combination with a full-face shield are required to protect against splashes and dust.[8][13]

-

Hand Protection : Wear chemical-resistant gloves, such as nitrile, and inspect them for any defects before use. Employ proper glove removal technique to avoid skin contact.[15]

-

Body Protection : A lab coat and additional protective clothing are necessary to prevent skin contact. For larger quantities or in case of a spill, a full-body suit protecting against chemicals is recommended.[13][15]

-

Respiratory Protection : If there is any risk of dust formation or if engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges (e.g., P3/N100) must be used.[15][16]

An emergency eyewash station and safety shower must be immediately accessible in the work area.[14]

Protocol for Preparing a 10 mg/mL Platinum (Pt) Standard Solution

This protocol details the preparation of 100 mL of a chloroplatinic acid solution with a final platinum concentration of 10 mg/mL.

Rationale and Calculations

The solid reagent, H₂PtCl₆·6H₂O, is hygroscopic, meaning it readily absorbs moisture from the air.[7] This can alter its mass and lead to inaccurate solution concentrations if not handled swiftly. The calculation must be based on the molar masses to determine the precise amount of the hydrated compound needed to achieve the target platinum concentration.

-

Atomic Weight of Platinum (Pt): 195.08 g/mol

-

Molecular Weight of H₂PtCl₆·6H₂O: 517.90 g/mol

-

Fraction of Pt in Reagent: (195.08 g/mol ) / (517.90 g/mol ) = 0.3767

Calculation:

-

Target Pt mass: 10 mg/mL * 100 mL = 1000 mg = 1.000 g

-

Required mass of H₂PtCl₆·6H₂O: (1.000 g Pt) / 0.3767 = 2.6546 g

Materials and Reagents

-

Dihydrogen hexachloroplatinate(IV) hexahydrate (H₂PtCl₆·6H₂O), ACS Reagent Grade

-

High-purity deionized (DI) water (Type I or Type II)

-

Analytical balance (readable to 0.1 mg)

-

100 mL Class A volumetric flask

-

150 mL glass beaker

-

Glass stirring rod

-

Wash bottle with DI water

-

Pasteur pipettes

-

100 mL amber glass storage bottle with a tightly sealing cap

Step-by-Step Experimental Procedure

-

Preparation : Don all required PPE and ensure the chemical fume hood is operating correctly. Place all necessary glassware and equipment inside the hood.

-

Weighing : Place the 150 mL beaker on the analytical balance and tare it. Carefully and swiftly weigh 2.6546 g of H₂PtCl₆·6H₂O directly into the beaker. Minimize the time the reagent container is open to reduce moisture absorption.

-

Initial Dissolution : Remove the beaker from the balance and place it on the base of the fume hood. Add approximately 50 mL of DI water to the beaker. Stir gently with the glass rod until all the reddish-brown crystals have completely dissolved. The resulting solution should be a clear orange-red color.[4]

-

Quantitative Transfer : Carefully pour the dissolved solution from the beaker into the 100 mL Class A volumetric flask.

-

Rinsing : Using the wash bottle, rinse the beaker with a small amount of DI water (approx. 10 mL), ensuring all surfaces that were in contact with the solution are rinsed. Transfer this rinsing liquid into the volumetric flask. Repeat this rinsing step at least two more times to ensure all the platinum compound has been transferred. Also, rinse the stirring rod into the flask.

-

Dilution to Volume : Add DI water to the volumetric flask until the liquid level is just below the calibration mark. Use a Pasteur pipette to add the final drops of DI water until the bottom of the meniscus is perfectly aligned with the calibration mark.

-

Homogenization : Cap the volumetric flask securely and invert it 15-20 times to ensure the solution is completely homogeneous.

-

Storage : Transfer the final solution into a clearly labeled amber glass bottle. The label should include the chemical name ("Dihydrogen Hexachloroplatinate(IV) Solution"), the concentration (10 mg/mL Pt), the date of preparation, and your initials. Store the bottle in a cool, dry, and dark place away from incompatible materials.[7][10][13]

Workflow Visualization

Caption: Workflow for preparing a standard solution.

Quality Control and Solution Standardization

For applications requiring high precision, such as catalyst preparation or quantitative analysis, the concentration of the prepared stock solution should be analytically verified.

-

Rationale : The hygroscopic nature of the solid reagent can introduce errors in the initial weighing, making verification a critical step for ensuring the trustworthiness of experimental results.

-

Methodology : A widely used method is UV-Visible spectrophotometry.[17] This involves reacting a diluted aliquot of the platinum solution with a stannous chloride solution in a hydrochloric acid matrix. This reaction produces a stable, intensely colored yellow-orange complex.[17] The absorbance of this complex is measured at its maximum wavelength (λ_max ≈ 403 nm) and compared against a calibration curve prepared from certified platinum standards.[17] For ultimate accuracy, Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) or Mass Spectrometry (ICP-MS) can be used, which offers higher sensitivity and precision.[4]

Table 2: Typical QC Specifications for a 10 mg/mL Pt Stock Solution

| Parameter | Specification | Method |

| Platinum Concentration | 10.0 ± 0.1 mg/mL | ICP-AES or UV-Vis |

| Appearance | Clear, orange-red liquid | Visual Inspection |

| Clarity | Free of any precipitate or suspended solids | Visual Inspection |

Safe Handling, Spill Management, and Waste Disposal

Continuous adherence to safety protocols is non-negotiable when working with chloroplatinic acid.

-

Handling : Always use the minimum quantity required. Avoid any actions that could generate dust from the solid form.[7][10] Wash hands thoroughly with soap and water immediately after handling, even if gloves were worn.[14][15]

-

Spill Management : In the event of a spill, evacuate non-essential personnel. Wearing full PPE, contain the spill.

-

For solid spills : Do not use water. Carefully sweep the material up using tools that will not create dust and place it into a designated, sealed, and labeled hazardous waste container.[7][10]

-

For liquid spills : Cover with an inert absorbent material like vermiculite, sand, or a chemical sorbent. Scoop the absorbed material into a hazardous waste container. Clean the spill area with water and collect the cleaning water for disposal. Prevent spills from entering drains or waterways.[15][16]

-

-

Waste Disposal : All materials contaminated with chloroplatinic acid, including empty reagent bottles, used gloves, absorbent materials, and excess solutions, are considered hazardous waste.[7] They must be disposed of in accordance with all local, state, and federal regulations.[10][13] This typically involves collection by a licensed professional waste disposal service.[16] Never dispose of chloroplatinic acid waste down the sanitary sewer.

Safety and Disposal Workflow

Caption: Safety workflow for handling and disposal.

References

- Vertex AI Search. (n.d.). Applications of Chloroplatinic Acid: From Catalysis to Coatings.

- Wikipedia. (n.d.). Chloroplatinic acid.

- Alfa Aesar. (2002). Dihydrogen hexachloroplatinate (IV) hexahydrate Material Safety Data Sheet.

- Prochem, Inc. (2015). Dihydrogen Hexachloroplatinate (IV) hexahydrate Safety Data Sheet.

- ESPI Metals. (2002). Chloroplatinic Acid Safety Data Sheet.

- Spectrum Chemical. (n.d.). CHLOROPLATINIC ACID, HEXAHYDRATE, CRYSTAL, REAGENT, ACS Safety Data Sheet.

- Sisco Research Laboratories Pvt. Ltd. (n.d.). CHLORO PLATINIC ACID CAS NO 26023-84-7 MATERIAL SAFETY DATA SHEET.

- Johnson Matthey. (n.d.). Chloroplatinic acid solution 25 w w Pt CPA.

- Collegedunia. (2022). Chloroplatinic Acid Formula: Structure, Properties and Application.

- Alfa Aesar. (2024). Dihydrogen hexachloroplatinate(IV) hydrate - SAFETY DATA SHEET.

- Fisher Scientific. (2025). Dihydrogen hexachloroplatinate(IV) hexahydrate - SAFETY DATA SHEET.

- Sigma-Aldrich. (n.d.). Chloroplatinic acid hydrate ≥99.9 trace metals basis.

- Aldrich. (n.d.). Chloroplatinic-acid-solution - Safety Data Sheet.

- Sigma-Aldrich. (n.d.). Safety Data Sheet.

- Thermo Fisher Scientific. (2025). Dihydrogen hexachloroplatinate(IV) hexahydrate - SAFETY DATA SHEET.

- chemeurope.com. (n.d.). Dihydrogen hexachloroplatinate (IV) hexahydrate.

- Fisher Scientific. (n.d.). Dihydrogen hexachloroplatinate(IV) hydrate, 99.9% (metals basis).

- SABIC. (n.d.). PLATINUM IN CHLOROPLATINIC ACID BY SPECTROPHOTOMETRY.

- CAMEO Chemicals. (n.d.). CHLOROPLATINIC ACID, SOLID.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 氯铂酸 水合物 ≥99.9% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 3. Dihydrogen_hexachloroplatinate_(IV)_hexahydrate [chemeurope.com]

- 4. Chloroplatinic acid - Wikipedia [en.wikipedia.org]

- 5. collegedunia.com [collegedunia.com]

- 6. Dihydrogen hexachloroplatinate(IV) hydrate, 99.9% (metals basis) 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. prochemonline.com [prochemonline.com]

- 11. fishersci.com [fishersci.com]

- 12. CHLOROPLATINIC ACID, SOLID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. www-s.mechse.uiuc.edu [www-s.mechse.uiuc.edu]

- 14. Chloroplatinic Acid - ESPI Metals [espimetals.com]

- 15. cdhfinechemical.com [cdhfinechemical.com]

- 16. sistemas.ffclrp.usp.br [sistemas.ffclrp.usp.br]

- 17. img.antpedia.com [img.antpedia.com]

Application Notes and Protocols for the Characterization of Platinum Nanoparticles Synthesized from H₂PtCl₆

Introduction: The Imperative for Rigorous Nanoparticle Characterization

Platinum nanoparticles (PtNPs) are at the forefront of innovation across diverse scientific fields, including catalysis, nanomedicine, and advanced sensor development.[1][2] Their efficacy is not merely a function of their elemental composition but is critically dependent on a suite of physicochemical properties, including size, shape, crystal structure, surface chemistry, and state of dispersion. The synthesis of PtNPs from the common and reliable precursor, hexachloroplatinic acid (H₂PtCl₆), typically via chemical reduction, offers a robust route to production.[3][4] However, subtle variations in synthesis parameters can lead to significant differences in the final product.

Therefore, a multi-faceted, rigorous characterization workflow is not just a quality control measure; it is an essential component of research and development. It ensures reproducibility, validates structure-function relationships, and provides the confidence needed for application-driven studies.[5] This guide provides an in-depth overview of the core techniques and detailed protocols for the comprehensive characterization of PtNPs, designed for researchers and drug development professionals who require validated and reliable nanoparticle systems.

Foundational Synthesis Principle: From Platinum Salt to Nanoparticle

The conversion of H₂PtCl₆ to zero-valent platinum (Pt(0)) nanoparticles is fundamentally a reduction process. In a typical aqueous synthesis, the Pt(IV) ions in the precursor are reduced by an agent such as sodium borohydride (NaBH₄) or hydrazine.[3][4][6] To control nanoparticle growth and prevent agglomeration into bulk metal, a stabilizing or "capping" agent, such as polyvinylpyrrolidone (PVP) or a citrate, is introduced.[3][7] This agent adsorbs to the nanoparticle surface, sterically or electrostatically hindering uncontrolled aggregation and allowing for the formation of a stable colloidal suspension.

The Integrated Characterization Workflow

No single technique can fully describe a nanoparticle population. A comprehensive understanding is built by integrating complementary data from multiple analytical methods. The logical flow begins with confirming nanoparticle formation and proceeds through increasingly detailed structural and functional analyses.

Caption: Integrated workflow for PtNP characterization.

Core Characterization Techniques: Protocols and Data Interpretation

UV-Visible (UV-Vis) Spectroscopy: First-Pass Confirmation

-

Principle and Rationale: UV-Vis spectroscopy serves as a rapid, initial confirmation of the reduction of the PtCl₆²⁻ precursor and the formation of PtNPs. The PtCl₆²⁻ ion exhibits a characteristic sharp absorption peak around 260 nm.[8] Upon successful reduction to Pt(0), this peak diminishes or disappears entirely. While PtNPs do not display a sharp, distinct Surface Plasmon Resonance (SPR) peak like gold or silver nanoparticles, their formation is indicated by the appearance of a broad, featureless absorption across the UV-visible range.[8][9][10]

-

Experimental Protocol:

-

Instrument Warm-up: Power on the spectrophotometer at least 20 minutes prior to use to allow the lamp to stabilize.[11]

-

Blanking: Fill a quartz cuvette with the same solvent used for the nanoparticle synthesis (e.g., deionized water) and use this to zero the instrument (establish a baseline).

-

Sample Preparation: Dilute the synthesized PtNP colloid with the solvent to ensure the absorbance reading is within the instrument's linear range (typically < 1.5 a.u.). A 1:10 or 1:20 dilution is often a good starting point.

-

Precursor Spectrum (Control): Acquire a spectrum of the H₂PtCl₆ solution before the addition of the reducing agent.

-

PtNP Spectrum: Acquire a spectrum of the final, diluted PtNP colloid over a wavelength range of 200-800 nm.

-

-

Data Interpretation:

-

Successful Synthesis: The spectrum of the PtNP solution will show a significant reduction or complete absence of the ~260 nm peak corresponding to PtCl₆²⁻.

-

Nanoparticle Formation: The spectrum will exhibit a steadily increasing absorbance toward lower wavelengths, confirming the presence of light-scattering nanoparticles.

-

| Analyte | Expected λ_max (nm) | Spectral Feature |

| H₂PtCl₆ Precursor | ~260 nm | Sharp, well-defined peak |

| PtNP Colloid | None | Broad, featureless absorption |

Dynamic Light Scattering (DLS): Hydrodynamic Size and Dispersity

-

Principle and Rationale: DLS measures the size distribution of particles suspended in a liquid. It works by illuminating the sample with a laser and analyzing the time-dependent fluctuations in the intensity of scattered light.[12][13] These fluctuations are caused by the random Brownian motion of the nanoparticles; smaller particles move faster, causing more rapid fluctuations, while larger particles move slower.[13] DLS provides the mean hydrodynamic diameter (which includes the metallic core, adsorbed capping agent, and a layer of solvent) and the Polydispersity Index (PDI), a measure of the breadth of the size distribution.[14]

-

Experimental Protocol:

-

Sample Preparation: The sample must be free of dust and large aggregates. Filter the diluted PtNP suspension through a 0.22 µm syringe filter directly into a clean, dust-free cuvette. Further dilution may be necessary to avoid multiple scattering effects.[15]

-

Instrument Setup: Input the correct parameters for the dispersant (e.g., viscosity and refractive index of water at the measurement temperature) into the software.

-

Equilibration: Place the cuvette in the instrument and allow it to thermally equilibrate for at least 2-3 minutes.

-

Measurement: Perform at least three consecutive measurements to ensure reproducibility.

-

-

Data Interpretation:

-

Z-Average Diameter: The intensity-weighted mean hydrodynamic diameter. This value is sensitive to the presence of even a small number of large particles or aggregates.

-

Polydispersity Index (PDI): A dimensionless number ranging from 0 to 1. A PDI value < 0.2 indicates a monodisperse or narrowly distributed sample, which is often desirable. Values > 0.4 may suggest a broad size distribution or the presence of aggregates.

-

Size Distribution Plot: Visual representation of the distribution by intensity, volume, or number. The number distribution is often most comparable to TEM results, but can be less reliable if the data is noisy.

-

Transmission Electron Microscopy (TEM): Visualizing the Nanoscale

-

Principle and Rationale: TEM provides direct visualization of the nanoparticles, offering unparalleled information on their core size, size distribution, morphology (shape), and state of aggregation.[16] In TEM, a high-energy electron beam is transmitted through an ultrathin sample. The electrons interact with the sample, and a magnified image is formed on a detector. High-Resolution TEM (HRTEM) can even resolve the atomic lattice fringes of individual crystalline nanoparticles.[17]

-

Experimental Protocol:

-

Grid Preparation: Select a TEM grid with a suitable support film (e.g., carbon-coated copper grid).

-

Sample Dilution: Dilute the PtNP colloid significantly with a volatile solvent like ethanol or deionized water. The goal is to achieve a sparse, non-overlapping monolayer of particles on the grid upon drying.[18] Sonication of the diluted sample for 5-10 minutes can help break up loose agglomerates.[18]

-

Drop-Casting: Carefully place a single small droplet (~5 µL) of the diluted suspension onto the grid surface and allow it to air dry completely in a dust-free environment.[18][19]

-

Imaging: Introduce the dry grid into the TEM. Acquire images at various magnifications from multiple areas of the grid to ensure the sample is representative.

-

-

Data Interpretation:

-

Size and Distribution: Use image analysis software (e.g., ImageJ) to measure the diameters of a large population of particles (>200) to generate a statistically significant size distribution histogram.[17]

-

Morphology: Directly observe the particle shapes (e.g., spherical, near-spherical, cubic, tetrahedral).[20] Shape can have a profound impact on catalytic activity.[7][20]

-

Dispersion: Assess whether the particles are well-separated or form aggregates.

-

| Parameter | DLS Measurement | TEM Measurement |

| What is Measured? | Hydrodynamic Diameter | Metallic Core Diameter |

| Typical Result | Larger than TEM size | Smaller than DLS size |

| Key Strength | Fast, bulk measurement in solution | Direct visualization of size and shape |

X-Ray Diffraction (XRD): Unveiling Crystalline Structure

-

Principle and Rationale: XRD is the primary technique for determining the crystal structure and phase purity of the synthesized PtNPs.[5] When a beam of X-rays strikes the crystalline nanoparticles, it is diffracted by the atomic planes of the crystal lattice. The angles at which constructive interference occurs are dictated by Bragg's Law. The resulting diffraction pattern is a fingerprint of the material's crystal structure. For platinum, this is expected to be a face-centered cubic (fcc) lattice.[21] Furthermore, the width of the diffraction peaks is inversely related to the size of the crystalline domains, allowing for an estimation of the average crystallite size via the Scherrer equation.[22]

-

Experimental Protocol:

-

Sample Preparation: The PtNP colloid must be converted to a dry powder. This can be achieved by centrifuging the solution to pellet the nanoparticles, decanting the supernatant, and drying the pellet in a vacuum oven.

-

Mounting: The resulting powder is carefully mounted onto a low-background sample holder.

-

Data Acquisition: The sample is scanned over a range of 2θ angles (e.g., 20° to 90°) to record the diffraction pattern.

-

-

Data Interpretation:

-

Phase Identification: The positions (2θ angles) of the diffraction peaks are compared to standard patterns from the International Centre for Diffraction Data (ICDD). For PtNPs, prominent peaks corresponding to the (111), (200), (220), and (311) planes of the fcc structure are expected.[21][23]

-